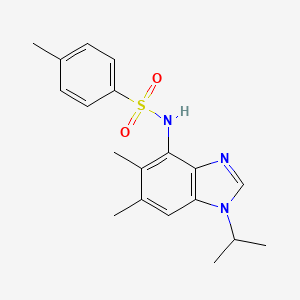

N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide

Description

N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide is a benzimidazole derivative featuring a 1-isopropyl substituent, 5,6-dimethyl groups on the benzimidazole core, and a 4-methylbenzenesulfonamide moiety at position 3. The isopropyl group enhances lipophilicity, while the sulfonamide contributes to hydrogen-bonding capacity, which may influence target binding and pharmacokinetics. Structural determination of such compounds often employs crystallographic tools like the SHELX program suite, a standard in small-molecule refinement .

Properties

IUPAC Name |

N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-12(2)22-11-20-19-17(22)10-14(4)15(5)18(19)21-25(23,24)16-8-6-13(3)7-9-16/h6-12,21H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJFPNFNOUMQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC3=C2N=CN3C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

Introduction of Isopropyl and Methyl Groups: The isopropyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides in the presence of a base.

Sulfonamide Formation: The final step involves the reaction of the benzimidazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the benzimidazole core.

Reduction: Reduced forms of the benzimidazole or sulfonamide groups.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Mechanism : The sulfonamide group is known for its antibacterial properties, primarily through the inhibition of folate synthesis in bacteria. The presence of the benzimidazole core may enhance this activity by providing additional binding interactions.

- Case Study : Research on similar compounds has shown significant antimicrobial efficacy against various bacterial strains, suggesting that this compound could exhibit comparable activity .

-

Anti-inflammatory Properties

- Target : The compound may act as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.

- Research Findings : A study highlighted the development of COX-2 inhibitors with similar structural features, demonstrating their potential to reduce inflammation and pain without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

-

Cancer Therapeutics

- Mechanism : Compounds with benzimidazole scaffolds have been explored for their anticancer properties due to their ability to interfere with cell proliferation pathways.

- Preliminary Results : Initial studies indicate that derivatives of benzimidazole can induce apoptosis in cancer cell lines, suggesting that N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide might also possess similar anticancer activities.

The biological activity of this compound has been evaluated through various in vitro assays:

Mechanism of Action

The mechanism of action of N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-27-5)

This compound shares the benzimidazole core with 5,6-dimethyl substituents but differs in the following:

- Position 1 substituent : 3-Methoxybenzyl group (vs. isopropyl in the target compound).

- Sulfonamide group : 4-Chlorobenzenesulfonamide (vs. 4-methylbenzenesulfonamide).

Key Differences :

- The 3-methoxybenzyl group introduces an aromatic ring with an electron-donating methoxy group, increasing polarity compared to the aliphatic isopropyl group.

- The chlorine atom on the sulfonamide (electron-withdrawing) may enhance metabolic stability but reduce solubility compared to the methyl group (electron-donating) .

Functional Analog: Tolbutamide (N-[(butylamino)carbonyl]-4-methylbenzenesulfonamide)

Tolbutamide, a sulfonylurea oral hypoglycemic agent, shares the 4-methylbenzenesulfonamide moiety but replaces the benzimidazole core with a urea group.

- Structural Contrast : The urea linkage in Tolbutamide facilitates binding to pancreatic β-cell sulfonylurea receptors, while benzimidazole derivatives often target kinases or tubulin.

- Therapeutic Divergence : Tolbutamide is clinically used for diabetes, whereas benzimidazole sulfonamides are explored for anti-inflammatory or anticancer applications .

Comparative Data Table

| Parameter | N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide | 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide | Tolbutamide |

|---|---|---|---|

| Molecular Formula | Not Reported (Estimated: ~C₂₀H₂₄N₃O₂S) | C₂₃H₂₂ClN₃O₃S | C₁₂H₁₈N₂O₃S |

| Molecular Weight | ~370.5 g/mol | 463.95 g/mol | 270.35 g/mol |

| Core Structure | Benzimidazole | Benzimidazole | Urea |

| Position 1 Substituent | Isopropyl | 3-Methoxybenzyl | Butylamino |

| Sulfonamide Group | 4-Methylbenzene | 4-Chlorobenzene | 4-Methylbenzene |

| Key Functional Groups | Methyl (electron-donating) | Chloro (electron-withdrawing), Methoxy (polar) | Urea (hydrogen-bonding) |

| Therapeutic Indication | Research compound (hypothetical: kinase inhibition) | Research compound (hypothetical: anti-inflammatory) | Type 2 diabetes |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~3.8 (moderate lipophilicity) | ~2.1 (moderate lipophilicity) |

| Solubility | Low (nonpolar substituents) | Moderate (polar methoxy group) | High (polar urea group) |

Research Findings and Implications

- Target Compound : The isopropyl and methyl groups likely enhance membrane permeability, making it suitable for intracellular targets. However, low solubility may limit bioavailability.

- 4-Chloro Analog : The chloro and methoxy substituents may improve binding to charged enzyme pockets (e.g., cyclooxygenase in anti-inflammatory applications) .

- Tolbutamide : Demonstrates how sulfonamide groups can be leveraged for receptor binding, though scaffold differences lead to divergent therapeutic outcomes .

Biological Activity

N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula: C19H23N3O2S

- CAS Number: 338423-29-3

- Molecular Weight: 357.47 g/mol

The benzimidazole core is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The sulfonamide group enhances the compound's interaction with biological targets, potentially increasing its efficacy.

The mechanism of action of this compound involves binding to specific enzymes or receptors. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to various therapeutic effects. Studies suggest that the compound may act as an enzyme inhibitor or receptor modulator, which is crucial for its biological activity .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, compounds with benzimidazole structures have shown the ability to inhibit the proliferation of cancer cells in vitro. The IC50 values for these compounds have been reported as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5 | HCC827 | 6.26 ± 0.33 |

| 6 | NCI-H358 | 6.48 ± 0.11 |

| 8 | A549 | 20.46 ± 8.63 |

| 9 | MRC-5 | Not Active |

These results highlight the potential of this class of compounds in cancer therapy but also indicate a need for further optimization to enhance selectivity and reduce toxicity to normal cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Testing against various bacterial strains showed promising results:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Saccharomyces cerevisiae | Low |

The compound exhibited significant activity against Gram-positive bacteria while showing moderate effects on Gram-negative strains .

Case Studies and Research Findings

A comprehensive study published in a peer-reviewed journal highlighted the synthesis and evaluation of similar benzimidazole derivatives. The findings demonstrated that modifications to the benzimidazole core could enhance biological activity significantly. For example, derivatives with additional methyl or isopropyl groups showed improved binding affinities to target enzymes compared to their parent compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing this compound?

- Methodological Answer : A multi-step synthesis involving hydrogenation and sulfonylation is recommended. For example:

Hydrogenation : Use 10 wt% Pd/C under H₂ atmosphere in methanol to reduce intermediates (e.g., diazenyl groups) .

Sulfonylation : React the intermediate with p-toluenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. Stir for 18 hours at room temperature .

Purification : Employ flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product. Typical yields range from 60–70% .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, isopropyl groups at δ 1.2–1.5 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS showing [M+H]⁺ ion matching theoretical mass) .

Q. How can researchers verify the purity of synthesized batches?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water mobile phase (e.g., 70:30 v/v) and UV detection at 254 nm. Target ≥95% purity .

- Melting Point Analysis : Compare observed values (e.g., 170–173°C) with literature data to detect impurities .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Methodological Answer :

- Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for hydrogenation efficiency .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times.

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) vs. DCM for sulfonylation kinetics .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Modify the benzimidazole (e.g., replacing isopropyl with cyclopropyl) and sulfonamide (e.g., introducing electron-withdrawing groups) to assess biological activity .

- In Vitro Assays : Screen analogs against targets like kinases (see ) or hypertension-related enzymes (e.g., ACE inhibitors) using fluorescence-based assays .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .

- Purity Reassessment : Re-analyze conflicting batches via HPLC to rule out impurity-driven artifacts .

- Comparative Studies : Benchmark against structurally validated analogs (e.g., N-(7-ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide) to isolate substituent effects .

Q. What computational approaches support the design of derivatives with enhanced activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.